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Abstract
The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the

insulin-like growth factor 2 receptor (IGF2R), is a multifunctional type I transmembrane

glycoprotein critical for lysosomal enzyme trafficking and modulation of extracellular signaling

pathways. Its primary role involves the transport of newly synthesized mannose 6-phosphate

(M6P)-tagged acid hydrolases from the trans-Golgi network (TGN) to the lysosomes, a crucial

process for cellular homeostasis.[1][2] Beyond this canonical function, the CI-M6PR

participates in the clearance of various extracellular ligands, including the potent mitogen

insulin-like growth factor II (IGF-II), and is implicated in the activation of latent transforming

growth factor-beta (TGF-β) and the regulation of the urokinase-type plasminogen activator

receptor (uPAR) system.[1][3] Given its pivotal roles in cellular function and its association with

various pathologies, including lysosomal storage diseases and cancer, the CI-M6PR

represents a significant target for therapeutic intervention and drug delivery. This technical

guide provides an in-depth overview of the CI-M6PR's core functions, supported by quantitative

data, detailed experimental protocols, and visual representations of its key signaling pathways.
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Core Functions and Mechanisms
The CI-M6PR is a large, ~300 kDa glycoprotein characterized by a large extracytoplasmic

domain composed of 15 homologous repeats, a single transmembrane domain, and a short

cytoplasmic tail.[1][2] This intricate structure enables its diverse binding capabilities and

intracellular trafficking.

Lysosomal Enzyme Trafficking
The most well-established function of the CI-M6PR is the transport of M6P-containing

lysosomal enzymes. In the TGN, newly synthesized lysosomal hydrolases are tagged with M6P

residues.[4] The CI-M6PR recognizes and binds these M6P moieties via specific binding sites

located within its extracytoplasmic domains 3, 5, and 9.[2][4] This binding is optimal at the

slightly acidic pH of the TGN (pH ~6.5-6.7). The receptor-ligand complexes are then packaged

into clathrin-coated vesicles and transported to late endosomes. The acidic environment of the

late endosomes (pH ~5.0-5.5) facilitates the dissociation of the M6P-tagged enzymes from the

receptor. The enzymes are subsequently delivered to lysosomes, while the unoccupied CI-

M6PR is recycled back to the TGN for another round of transport.[2] A portion of CI-M6PR is

also present on the cell surface (10-20%), where it can internalize extracellular M6P-ligands.[2]

IGF-II Clearance
The CI-M6PR is identical to the IGF-II receptor and plays a crucial role in regulating the

bioavailability of IGF-II, a potent fetal growth factor. The binding site for IGF-II is located in

domain 11 of the receptor's extracytoplasmic region.[2] Upon binding IGF-II at the cell surface,

the receptor-ligand complex is rapidly internalized and targeted to the lysosome for degradation

of IGF-II.[2] This process acts as a clearance mechanism, thereby limiting the mitogenic

signaling of IGF-II through the IGF-I receptor.

Modulation of Extracellular Signaling
The CI-M6PR is also involved in the activation and regulation of key extracellular signaling

molecules.

TGF-β Activation: The CI-M6PR participates in the activation of latent TGF-β. The latent

TGF-β complex, which includes the mature TGF-β dimer, its pro-peptide (latency-associated

peptide or LAP), and the latent TGF-β binding protein (LTBP), can bind to the CI-M6PR. This
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interaction is thought to bring the latent complex into proximity with proteases, such as

plasmin, which can cleave the LAP and release the active TGF-β.[5][6]

uPAR and Plasminogen Activation: The CI-M6PR interacts with the urokinase-type

plasminogen activator receptor (uPAR) and plasminogen.[3] The binding site for uPAR and

plasminogen is located in the N-terminal region of the CI-M6PR.[3] This interaction is

believed to play a role in regulating cell surface proteolysis by modulating the activation of

plasminogen to plasmin, a broad-spectrum protease involved in extracellular matrix

degradation and cell migration.[7]

Quantitative Data
This section summarizes key quantitative parameters related to the CI-M6PR's function,

providing a valuable resource for researchers.

Table 1: Binding Affinities (Kd) of CI-M6PR for Various
Ligands
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Ligand
Receptor/Dom
ain

Kd Cell/System Reference

M6P-containing

Ligands

Mannose 6-

Phosphate
Bovine CI-M6PR ~7 µM In vitro [8]

β-Glucuronidase
Soluble Bovine

CI-M6PR
40 nM

Surface Plasmon

Resonance
[4]

β-Glucuronidase
Human CD-

M6PR
1.5 ± 0.2 nM

Surface Plasmon

Resonance
[9]

Cathepsin D CI-M6PR Preferred Ligand Mammalian Cells [10]

Arylsulfatase B Not specified Not specified Not specified

Other Ligands

IGF-II
Soluble Bovine

CI-M6PR
1 nM

Surface Plasmon

Resonance
[4]

Plasminogen
Soluble Bovine

CI-M6PR
30 nM

Surface Plasmon

Resonance
[4]

uPAR
Purified CI-

M6PR
Low µM range In vitro [11]

Table 2: Trafficking Kinetics of CI-M6PR
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Parameter Value Cell Type Reference

Half-life of the

receptor
~27 hours HeLa cells [12]

Half-life of the

receptor (retromer

depleted)

~7 hours HeLa cells [12]

Endocytosis half-time ~2.5 minutes CHO cells [13]

Recycling half-time ~5-6 minutes CHO cells [13]

Residence time in

MVBs
< 15 minutes HEp-2 cells [5]

Full recycling circuit

time (Endosome to

TGN)

> 1 hour Not specified [5]

Table 3: Expression of CI-M6PR in Various Cell Lines
Cell Line Cancer Type Expression Level Reference

HeLa Cervical Cancer Expressed [14]

MCF-7 Breast Cancer Over-expresses [1]

A-549 Lung Carcinoma Expressed [15]

HepG2
Hepatocellular

Carcinoma
Expressed [1][14]

PC12 Pheochromocytoma Expressed [16]

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving the CI-M6PR is crucial for a

comprehensive understanding. The following diagrams, generated using the DOT language,

illustrate key pathways and workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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